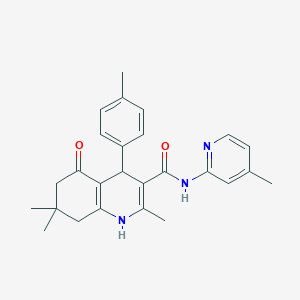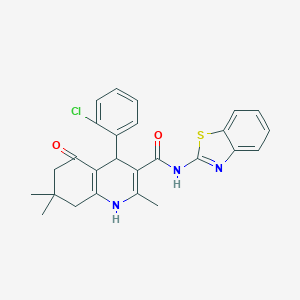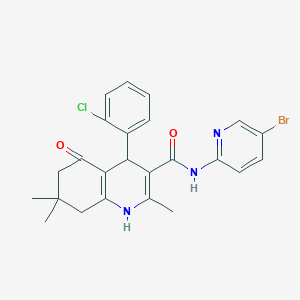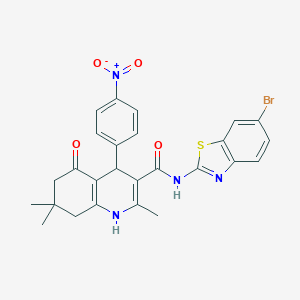![molecular formula C23H17N3OS2 B304285 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine, also known as CP-690,550, is a chemical compound that has shown potential as a therapeutic agent for various autoimmune diseases.
Mecanismo De Acción
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine works by inhibiting the Janus Kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines. By inhibiting JAK enzymes, this compound disrupts the activation of T-cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It also reduces the proliferation of T-cells and the expression of adhesion molecules, which are involved in the migration of immune cells to inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine is its specificity for JAK enzymes, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and disease model used in experiments. Additionally, its long-term safety and efficacy in humans are still being evaluated.
Direcciones Futuras
For 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine research include the development of more potent and selective JAK inhibitors, as well as the investigation of its potential for other autoimmune and inflammatory diseases. The use of this compound in combination with other therapies, such as biologics and small molecule inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to this compound treatment may help to personalize therapy for individual patients.
Conclusion
This compound is a promising therapeutic agent for autoimmune diseases that works by inhibiting JAK enzymes and reducing inflammation. Its specificity for JAK enzymes and its ability to reduce the production of pro-inflammatory cytokines make it an attractive target for drug development. However, further research is needed to determine its long-term safety and efficacy in humans, as well as its potential for other diseases.
Métodos De Síntesis
The synthesis of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine involves several steps, including the reaction of 2-chloro-6,7-dihydro-5H-cyclopenta[b]thiophene with 3-aminopyridine, followed by the reaction with 10H-phenothiazine-10-carboxylic acid chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine has been extensively studied for its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of these diseases.
Propiedades
Fórmula molecular |
C23H17N3OS2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C23H17N3OS2/c24-20-14-12-13-6-5-7-15(13)25-22(14)29-21(20)23(27)26-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)26/h1-4,8-12H,5-7,24H2 |
Clave InChI |
JFNNYIRDWDFZEA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
SMILES canónico |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)


